molecular formula C17H21NO B12611926 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one CAS No. 651315-17-2

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

Cat. No.: B12611926
CAS No.: 651315-17-2
M. Wt: 255.35 g/mol
InChI Key: KXJDNUFIOJBDGG-UHFFFAOYSA-N
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Description

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a hexahydroindole core with a methyl group at the 3a position and a phenylethyl group at the 1 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylethylamine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one
  • 3-Methylfentanyl
  • Fentanyl analogs

Uniqueness

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its specific structural features, such as the hexahydroindole core and the positioning of the methyl and phenylethyl groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has a complex structure characterized by a hexahydroindole framework with a phenethyl substituent. Its molecular formula is C18H23NC_{18}H_{23}N and it can be represented as follows:

Structure C18H23N\text{Structure }\text{C}_{18}\text{H}_{23}\text{N}

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

1. Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, one study reported an IC50 value of 135 ± 9 μM for lipid peroxidation inhibition compared to 58 ± 8 μM for α-tocopherol .

2. Anti-inflammatory Effects

In cellular models, the compound significantly reduced lipopolysaccharide (LPS)-induced TNF-α release in mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in mitigating inflammatory responses .

3. Cytotoxicity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. It exhibited moderate cytotoxicity at higher concentrations but maintained selectivity against non-cancerous cells . Further studies are needed to elucidate the specific mechanisms underlying its anticancer effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups in its structure may enhance its ability to neutralize reactive oxygen species (ROS) and prevent oxidative damage.
  • Receptor Interaction : Preliminary studies suggest that it may interact with various receptors involved in inflammatory pathways, although specific receptor targets remain to be fully characterized.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

Data Summary Table

Activity Type Observed Effect IC50 Value Reference
AntioxidantLipid peroxidation inhibition135 ± 9 μM
Anti-inflammatoryTNF-α release reductionN/A
CytotoxicityModerate cytotoxicityHigher concentrations

Properties

CAS No.

651315-17-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3a-methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one

InChI

InChI=1S/C17H21NO/c1-17-11-6-5-9-15(17)18(16(19)13-17)12-10-14-7-3-2-4-8-14/h2-4,7-9H,5-6,10-13H2,1H3

InChI Key

KXJDNUFIOJBDGG-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C(=O)C2)CCC3=CC=CC=C3

Origin of Product

United States

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